2-Amino-3-(5-bromopyridin-3-yl)propanoic acid;dihydrochloride
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Overview
Description
2-Amino-3-(5-bromopyridin-3-yl)propanoic acid;dihydrochloride is a chemical compound with the molecular formula C8H9BrN2O22HCl It is a derivative of pyridine and is characterized by the presence of an amino group and a bromine atom on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(5-bromopyridin-3-yl)propanoic acid;dihydrochloride typically involves the bromination of a pyridine derivative followed by the introduction of an amino group. One common method involves the reaction of 3-bromopyridine with a suitable amino acid precursor under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and amination processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-(5-bromopyridin-3-yl)propanoic acid;dihydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom or other functional groups.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium hydroxide (NaOH) or alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while reduction can produce amino derivatives. Substitution reactions can result in a variety of substituted pyridine compounds.
Scientific Research Applications
2-Amino-3-(5-bromopyridin-3-yl)propanoic acid;dihydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used to study the effects of brominated pyridine derivatives on biological systems.
Medicine: Research into potential therapeutic applications, such as the development of new drugs or treatments.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Amino-3-(5-bromopyridin-3-yl)propanoic acid;dihydrochloride involves its interaction with specific molecular targets and pathways. The amino group and bromine atom on the pyridine ring can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-3-(5-chloropyridin-3-yl)propanoic acid;dihydrochloride
- 2-Amino-3-(5-fluoropyridin-3-yl)propanoic acid;dihydrochloride
- 2-Amino-3-(5-iodopyridin-3-yl)propanoic acid;dihydrochloride
Uniqueness
2-Amino-3-(5-bromopyridin-3-yl)propanoic acid;dihydrochloride is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. Bromine is larger and more polarizable than chlorine or fluorine, which can affect the compound’s chemical and biological properties.
Properties
IUPAC Name |
2-amino-3-(5-bromopyridin-3-yl)propanoic acid;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2O2.2ClH/c9-6-1-5(3-11-4-6)2-7(10)8(12)13;;/h1,3-4,7H,2,10H2,(H,12,13);2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNHDNAMECXDTLL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1Br)CC(C(=O)O)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrCl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.99 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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